molecular formula C3H7NO2S B1465819 3-Aminothietane 1,1-dioxide CAS No. 88511-13-1

3-Aminothietane 1,1-dioxide

Cat. No. B1465819
CAS RN: 88511-13-1
M. Wt: 121.16 g/mol
InChI Key: QYOJSNPPGRBNJR-UHFFFAOYSA-N
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Description

3-Aminothietane 1,1-dioxide, also known by its IUPAC name 1,1-dioxido-3-thietanylamine, is a chemical compound with the CAS Number: 88511-13-1 . It has a molecular weight of 121.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the retrieved sources .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Phosphorus Pentoxide Amine Hydrochloride Reagents : 3-Amino-1,2-benzisothiazole-1,1-dioxides, including 3-Aminothietane 1,1-dioxide, are synthesized using phosphorus pentoxide and N,N-dimethylcyclohexylamine. This process is significant for biological screening applications (Jensen & Pedersen, 1981).

  • Isothiazoles Synthesis : The compound plays a role in the synthesis of isothiazoles, demonstrating its utility in creating diverse chemical structures (Clerici, Ferraris, & Gelmi, 1995).

  • Cycloaddition Reactions : The reactivity of this compound in cycloaddition reactions is explored, furthering its potential in complex organic syntheses (Khaskin, Rozhenko, Khil'chevskaya, & Bezmenova, 1988).

Biological and Pharmacological Applications

  • DNA Cleavage in Antitumor Agents : In the context of antitumor agents like 3-Amino-1,2,4-benzotriazine 1,4-dioxide, this compound is significant for its involvement in DNA cleavage, a crucial mechanism in cancer therapy (Daniels & Gates, 1996).

  • Inhibitors for Serine Proteases : The compound is involved in studies exploring its potential as an inhibitor for serine proteases, indicating its relevance in therapeutic applications (Groutas et al., 2001).

Catalysis and Material Science

  • Catalysis in Cyclohexene Carbonates Synthesis : The compound is relevant in catalytic reactions for the synthesis of cyclohexene carbonates, showcasing its role in green chemistry and CO2 utilization (Taherimehr et al., 2013).

  • Self-Assembled Molecular Films : this compound is significant in the study of self-assembled molecular films, with applications in surface science and nanotechnology (Zhang & Srinivasan, 2004).

Safety and Hazards

The safety information for 3-Aminothietane 1,1-dioxide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The development of synthetic methods for new 3-aryloxy (sulfanyl)-thietane-1,1,-dioxides and 5-aryloxy (sulfonyl)-3-bromo-1- (1,1-dioxothietan-3-yl)-1,2,4-triazoles is crucial . These compounds, which include 3-Aminothietane 1,1-dioxide, have shown promise in exhibiting antidepressant activity .

properties

IUPAC Name

1,1-dioxothietan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOJSNPPGRBNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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